Welcome to the BenchChem Online Store!
molecular formula C11H14O B8603447 5,6,7-Trimethyl-2,3-dihydro-1-benzofuran CAS No. 89240-31-3

5,6,7-Trimethyl-2,3-dihydro-1-benzofuran

Cat. No. B8603447
M. Wt: 162.23 g/mol
InChI Key: AHQPSZAMBDWVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04511391

Procedure details

Zinc amalgum [prepared by heating a mixture of zinc dust (7.0 g), mercuric chloride (0.70 g), concentrated hydrochloric acid (0.5 ml) and water (30 ml) for 5 minutes and then decanting the aqueous solution] was added to a mixture of 2,3-dihydro-6,7-dimethylbenzo[b]furan-5-carboxaldehyde (6.93 g, 39 mmol), acetic acid (50 ml), water (50 ml), and concentrated hydrochloric acid (100 ml). The mixture was heated at reflux with vigorous stirring for 12 hours. After cooling, the mixture was poured into water. The dried (Na2SO4) ether extract was evaporated and the residue was purified by column chromatography over silica with hexane elution to give 2,3-dihydro-5,6,7-trimethylbenzo[b]furan (5.00 g, 78%) as a white solid, mp <50° C.
[Compound]
Name
Zinc amalgum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:4]([CH:13]=O)=[CH:5][C:6]2[CH2:10][CH2:9][O:8][C:7]=2[C:11]=1[CH3:12].C(O)(=O)C>[Zn].O>[CH3:13][C:4]1[C:3]([CH3:2])=[C:11]([CH3:12])[C:7]2[O:8][CH2:9][CH2:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Zinc amalgum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
CC=1C(=CC2=C(OCC2)C1C)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
mercuric chloride
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
7 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
decanting the aqueous solution]
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (Na2SO4) ether
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography over silica with hexane elution

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC2=C(OCC2)C(=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.